Cas no 1804379-01-8 (3-Chloro-5-(chloromethyl)-2-(difluoromethyl)pyridine-6-carboxaldehyde)

3-Chloro-5-(chloromethyl)-2-(difluoromethyl)pyridine-6-carboxaldehyde 化学的及び物理的性質
名前と識別子
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- 3-Chloro-5-(chloromethyl)-2-(difluoromethyl)pyridine-6-carboxaldehyde
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- インチ: 1S/C8H5Cl2F2NO/c9-2-4-1-5(10)7(8(11)12)13-6(4)3-14/h1,3,8H,2H2
- InChIKey: ADLJFFPWICYDQB-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC(CCl)=C(C=O)N=C1C(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 206
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 30
3-Chloro-5-(chloromethyl)-2-(difluoromethyl)pyridine-6-carboxaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029044460-1g |
3-Chloro-5-(chloromethyl)-2-(difluoromethyl)pyridine-6-carboxaldehyde |
1804379-01-8 | 97% | 1g |
$1,549.60 | 2022-04-02 |
3-Chloro-5-(chloromethyl)-2-(difluoromethyl)pyridine-6-carboxaldehyde 関連文献
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
-
Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
Pawan Kumar,Rubina G. Parmar,Christopher R. Brown,Jennifer L. S. Willoughby,Donald J. Foster,I. Ramesh Babu,Sally Schofield,Vasant Jadhav,Klaus Charisse,Jayaprakash K. Nair,Kallanthottathil G. Rajeev,Martin A. Maier,Martin Egli,Muthiah Manoharan Chem. Commun., 2019,55, 5139-5142
-
Weifeng Jiang,Jianpeng Sun,Kebin Lu,Chuanhai Jiang,Huakai Xu,Zhaodi Huang,Ning Cao,Fangna Dai Dalton Trans., 2021,50, 9934-9941
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
3-Chloro-5-(chloromethyl)-2-(difluoromethyl)pyridine-6-carboxaldehydeに関する追加情報
Comprehensive Overview of 3-Chloro-5-(chloromethyl)-2-(difluoromethyl)pyridine-6-carboxaldehyde (CAS No. 1804379-01-8)
3-Chloro-5-(chloromethyl)-2-(difluoromethyl)pyridine-6-carboxaldehyde (CAS No. 1804379-01-8) is a highly specialized pyridine derivative with significant applications in pharmaceutical and agrochemical research. This compound features a unique combination of functional groups, including chloromethyl, difluoromethyl, and carboxaldehyde, which make it a versatile intermediate in organic synthesis. Its molecular structure, characterized by the presence of halogens and an aldehyde group, enables it to participate in various chemical reactions, such as nucleophilic substitutions and condensations, which are critical for developing novel bioactive molecules.
The growing interest in pyridine-based compounds stems from their widespread use in drug discovery and crop protection. Researchers are increasingly focusing on halogenated pyridines due to their enhanced stability and reactivity. 3-Chloro-5-(chloromethyl)-2-(difluoromethyl)pyridine-6-carboxaldehyde is particularly noteworthy for its potential role in synthesizing heterocyclic compounds, which are pivotal in designing next-generation pharmaceuticals and agrochemicals. Its CAS No. 1804379-01-8 is frequently searched in scientific databases, reflecting its relevance in cutting-edge research.
In the context of current trends, sustainability and green chemistry are dominating discussions in the chemical industry. The synthesis and application of 3-Chloro-5-(chloromethyl)-2-(difluoromethyl)pyridine-6-carboxaldehyde align with these themes, as researchers explore eco-friendly methods to produce such intermediates. Questions like "How to optimize the synthesis of halogenated pyridines?" or "What are the latest applications of difluoromethyl groups in medicinal chemistry?" are commonly encountered in academic and industrial forums, highlighting the compound's significance.
From a technical perspective, the carboxaldehyde moiety in this compound offers a reactive site for further functionalization, making it a valuable building block for constructing complex molecules. Its chloromethyl and difluoromethyl groups contribute to its electrophilic character, facilitating reactions with nucleophiles. These properties are exploited in the development of small-molecule inhibitors and catalytic agents, which are areas of intense research in both academia and industry.
The compound's stability under various conditions also makes it suitable for storage and transportation, a factor often queried by logistics professionals and researchers. Searches related to "handling and storage of pyridine aldehydes" or "safety data for CAS 1804379-01-8" are common, underscoring the need for detailed technical documentation. Proper handling protocols ensure that the compound retains its integrity while minimizing risks associated with its use.
In summary, 3-Chloro-5-(chloromethyl)-2-(difluoromethyl)pyridine-6-carboxaldehyde (CAS No. 1804379-01-8) is a critical intermediate in modern chemical research. Its unique structural features and reactivity profile make it indispensable for developing innovative solutions in pharmaceuticals and agrochemicals. As the demand for halogenated heterocycles grows, this compound will likely remain at the forefront of scientific exploration, addressing both current challenges and future opportunities in the field.
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